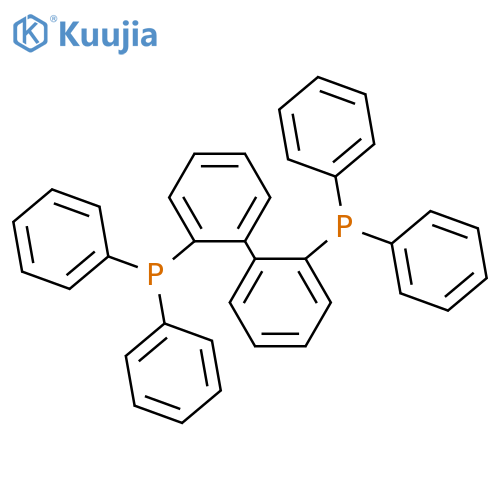

2,2'-Bis(diphenylphosphino)biphenyl revisited

,

Journal of Organometallic Chemistry,

1996,

507(1-2),

257-61